molecular formula C22H19N7O5S B2968213 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide CAS No. 852047-68-8

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide

Cat. No.: B2968213
CAS No.: 852047-68-8
M. Wt: 493.5
InChI Key: FNKUQEYRWQSTMA-UHFFFAOYSA-N
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Description

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C22H19N7O5S and its molecular weight is 493.5. The purity is usually 95%.
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Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

This category of compounds, including structures similar to the specified chemical, have been synthesized and evaluated for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell replication, making them valuable targets for anticancer drugs. For instance, a study reported the synthesis of classical and nonclassical antifolates with potent dual inhibitory activities against human TS and DHFR, highlighting the potential of these compounds in cancer therapy (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antimicrobial Activity

Some novel derivatives related to the specified compound have been synthesized and investigated for their antimicrobial activity against selected bacterial and fungal strains. These studies aim to discover new antimicrobial agents by exploring the efficacy of pyrimidine-triazole derivatives in various organic solvents, suggesting a potential application in combating microbial infections (Majithiya & Bheshdadia, 2022).

Crystal Structure Analysis

Crystal structure analysis of compounds containing the pyrimidine-triazole scaffold has contributed to a deeper understanding of their molecular geometry, which is crucial for rational drug design. Such analyses help in elucidating the folding conformation about the methylene C atom of the thioacetamide bridge, providing insights into the intramolecular and intermolecular interactions that stabilize these molecules (Subasri et al., 2016).

Antitumor Activity

Research into thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has shown that these compounds exhibit potent anticancer activity against various human cancer cell lines. This suggests that modifications to the pyrimidine core can lead to the development of new anticancer agents with improved efficacy (Hafez & El-Gazzar, 2017).

Anti-anoxic Activity

Novel 4-(3-nitrophenyl)pyrimidine derivatives have been synthesized and tested for anti-anoxic (AA) activity, showing potential as therapeutic agents in conditions where oxygen deprivation is a concern (Kuno, Sakai, Ohkubo, & Takasugi, 1993).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-(3-methylphenyl)-1,2,4-triazole-3-thiol with 2,4-dioxo-1H-pyrimidine-6-carboxaldehyde to form 5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazole-3-thiol. This intermediate is then reacted with N-(4-nitrophenyl)acetamide to form the final product, 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide.", "Starting Materials": [ "4-(3-methylphenyl)-1,2,4-triazole-3-thiol", "2,4-dioxo-1H-pyrimidine-6-carboxaldehyde", "N-(4-nitrophenyl)acetamide" ], "Reaction": [ "Step 1: 4-(3-methylphenyl)-1,2,4-triazole-3-thiol is reacted with 2,4-dioxo-1H-pyrimidine-6-carboxaldehyde in the presence of a base such as triethylamine to form 5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazole-3-thiol.", "Step 2: The intermediate from step 1 is then reacted with N-(4-nitrophenyl)acetamide in the presence of a base such as potassium carbonate to form the final product, 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide." ] }

CAS No.

852047-68-8

Molecular Formula

C22H19N7O5S

Molecular Weight

493.5

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C22H19N7O5S/c1-13-3-2-4-17(9-13)28-18(10-15-11-19(30)25-21(32)24-15)26-27-22(28)35-12-20(31)23-14-5-7-16(8-6-14)29(33)34/h2-9,11H,10,12H2,1H3,(H,23,31)(H2,24,25,30,32)

InChI Key

FNKUQEYRWQSTMA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4

solubility

not available

Origin of Product

United States

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